molecular formula C10H7F3N2OS B068731 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde CAS No. 175202-93-4

2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde

Cat. No.: B068731
CAS No.: 175202-93-4
M. Wt: 260.24 g/mol
InChI Key: ITUYPRXQRPMRTL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde (CAS: 175202-93-4) is a heterocyclic compound featuring a thiophene ring substituted at position 5 with a carboxaldehyde group and at position 2 with a pyrazole moiety. The pyrazole ring is further substituted with a methyl group at the N1 position and a trifluoromethyl (-CF₃) group at C5 (Figure 1) . Its molecular formula is C₁₁H₈F₃N₂OS, with a molecular weight of 282.25 g/mol. The trifluoromethyl group enhances its hydrophobicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .

For example, describes the synthesis of a related trifluoromethylpyrazole derivative using CuI catalysis, potassium carbonate, and 4-bromoanisole in dioxane under argon . Similar strategies, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution, may be employed to introduce the carboxaldehyde group at the thiophene position.

Applications
The carboxaldehyde group serves as a reactive handle for further functionalization, enabling the synthesis of Schiff bases, hydrazones, or other derivatives for drug discovery or material science. Fluorinated compounds like this are frequently used in pharmaceuticals due to their enhanced bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUYPRXQRPMRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379646
Record name 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde
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Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-93-4
Record name 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thiophenecarboxaldehyde
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Record name 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde
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Biological Activity

2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde, a compound with the molecular formula C10_{10}H7_7F3_3N2_2OS, has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.

  • Molecular Weight : 260.24 g/mol
  • Melting Point : 76-78 °C
  • Boiling Point : 366.3 °C (predicted)
  • Density : 1.46 g/cm³ (predicted)
  • pKa : -1.07 (predicted)

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant biological activities, including anticancer and anti-inflammatory effects. The following sections detail specific studies and findings related to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde.

Anticancer Activity

A review of literature reveals that pyrazole derivatives, including those similar to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde, show promising results against various cancer cell lines.

Compound Cell Line IC50_{50} (µM) Effect
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehydeMCF73.79Cytotoxic
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehydeSF-26812.50Cytotoxic
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehydeNCI-H46042.30Cytotoxic

The values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against breast (MCF7), brain (SF-268), and lung (NCI-H460) cancer cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.

Compound Model/Assay IC50_{50} (µg/mL) Effect
Pyrazole Derivative AIn vitro inflammation model60.56Anti-inflammatory
Pyrazole Derivative BIn vitro inflammation model57.24Anti-inflammatory
Pyrazole Derivative CIn vitro inflammation model69.15Anti-inflammatory

These studies demonstrate that compounds with similar structures to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde can effectively reduce inflammatory responses .

Case Studies

Several case studies illustrate the potential of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of pyrazole derivatives against various cancer cell lines, finding that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity.
    • The study concluded that structural modifications significantly impact biological activity, suggesting further exploration of derivatives like 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde .
  • Case Study on Anti-inflammatory Properties :
    • Research focused on the synthesis of pyrazole-linked compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
    • The findings support the hypothesis that compounds similar to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde could serve as effective anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde Thiophene + pyrazole -CHO (C5), -CF₃ (C5-pyrazole), -CH₃ (N1-pyrazole) 282.25 Pharmaceutical intermediates, agrochemicals
2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-5-sulphonyl chloride Thiophene + pyrazole -SO₂Cl (C5), -CF₃ (C5-pyrazole), -CH₃ (N1-pyrazole) 334.73 Reactive intermediate for sulfonamide synthesis
2-(3-Methoxyphenyl)-thiazole-5-carbaldehyde Thiazole + benzene -CHO (C5), -OCH₃ (C3-phenyl) 219.26 Ligand design, catalysis
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Pyrazole -CF₃ (C3), -OCH₃ (C5-phenyl), -OCH₃ (C3,4,5-phenyl) 408.37 Anticancer agents, kinase inhibitors
Key Findings

Reactivity and Functionalization

  • The carboxaldehyde derivative (target compound) is less reactive than its sulphonyl chloride analog (Table 1), which is highly electrophilic and prone to hydrolysis . However, the aldehyde group enables condensation reactions, making it versatile for synthesizing imines or amides .
  • The thiazole-carbaldehyde analog (CAS: 915923-79-4) replaces thiophene with a thiazole ring, altering electronic properties. Thiazoles exhibit stronger π-acceptor character, which may influence binding in biological targets .

Biological Activity Pyrazole derivatives with trifluoromethyl and methoxy groups (e.g., Entry 4 in Table 1) show promise in oncology. For instance, the trimethoxyphenyl-pyrazole compound (Entry 4) has been explored for kinase inhibition due to its planar aromatic system and hydrogen-bonding capacity .

Crystallographic and Stability Data

  • The pyrazole-thiophene core in the target compound likely adopts a planar conformation, as seen in similar structures (e.g., reports a pyrazole derivative crystallizing in the P-1 space group with well-defined π-stacking interactions) .
  • Fluorinated compounds generally exhibit higher thermal stability, as evidenced by their prevalence in high-performance materials and agrochemicals .

Preparation Methods

Reaction Protocol:

  • Boronic Acid Synthesis :

    • Substrate : 1-Methyl-3-(trifluoromethyl)pyrazole (154471-65-5) dissolved in anhydrous THF at -78°C.

    • Lithiating Agent : n-Butyllithium (2.5 M in hexane) added dropwise, followed by triisopropyl borate.

    • Workup : Acidic quench (pH 6) and extraction with ethyl acetate yield the boronic acid at 87% purity.

  • Cross-Coupling :

    • Conditions : Brominated thiophene-5-carboxaldehyde (e.g., 2-bromo-5-nitrothiophene) reacted with the boronic acid derivative in dimethoxyethane/ethanol (1:1) under microwave irradiation (110°C, 30 min).

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Yield : 64–87% after purification via flash chromatography.

ParameterDetailsCitation
Temperature110°C (microwave-assisted)
Catalyst Loading10 mol% Pd(Ph₃P)₄
Solvent SystemDimethoxyethane/Ethanol (1:1)
PurificationSilica gel chromatography (EtOAc/Hexane)

Cyclocondensation with Thiophene-2-carboxaldehyde

Alternative routes leverage cyclocondensation between pyrazolone derivatives and thiophene-2-carboxaldehyde. A [3 + 3] cycloaddition mechanism dominates this approach, facilitated by acetic acid and sodium acetate.

Key Steps:

  • Reactants : Pyrazolone 1 (1.0 equiv) and thiophene-2-carboxaldehyde (1.2 equiv).

  • Conditions : Reflux in acetic acid with catalytic sodium acetate (12 h).

  • Outcome : Diol intermediate 5 forms via Knoevenagel condensation, followed by oxidation to yield the target aldehyde.

Challenges : Competing side reactions necessitate strict stoichiometric control, with yields averaging 55–65%.

One-Pot Synthesis via Yb(PFO)₃-Catalyzed Condensation

Adapting methodologies from trifluoromethylpyrazole syntheses, Yb(PFO)₃-catalyzed three-component reactions offer a streamlined alternative:

  • Components :

    • Aromatic hydrazine (1 mmol).

    • Thiophene-5-carboxaldehyde (1 mmol).

    • Ethyl trifluoroacetoacetate (2.5 mmol).

  • Procedure :

    • Mix reactants with Yb(PFO)₃ (0.05 mmol) at 120°C for 4 h.

    • Oxidize intermediate pyrazoline with IBX (2 equiv) in DMSO (60°C, 2 h).

Yield : ~40% (lower efficiency due to steric hindrance from thiophene).

Microwave-Assisted Coupling for Rapid Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield integrity:

  • Substrates : 2-Bromo-5-nitrothiophene (1 mmol) and 1-methyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1 mmol).

  • Catalyst : Pd(Ph₃P)₄ (5 mol%) in Na₂CO₃/EtOH/DME.

  • Conditions : 110°C, 30 min under microwave.

  • Outcome : 72% isolated yield after column purification.

Comparative Analysis and Optimization Strategies

Yield Optimization:

  • Suzuki-Miyaura : Highest yields (87%) but requires inert conditions and expensive catalysts.

  • Cyclocondensation : Moderate yields (55–65%) with simpler setups but scalability issues.

  • Microwave : Balances speed and efficiency (72% yield in 30 min).

Structural Insights:

  • The trifluoromethyl group enhances electrophilicity at the pyrazole C-5 position, facilitating cross-coupling.

  • Thiophene’s electron-rich nature necessitates careful catalyst selection to prevent over-oxidation .

Q & A

Q. What are the established synthetic routes for 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
  • Cyclization : Formation of the pyrazole ring using precursors like hydrazines and trifluoromethyl ketones.
  • Functionalization : Thiophene-carboxaldehyde coupling via Suzuki-Miyaura or Ullmann reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization strategies include adjusting catalyst loading (e.g., Pd catalysts for cross-coupling), temperature control (80–120°C), and solvent selection (e.g., DMF for polar intermediates). Kinetic studies via HPLC can monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole and thiophene rings. For example, the trifluoromethyl group shows a distinct 19^19F NMR signal at ~-60 ppm .
  • IR : Peaks at ~1700 cm1^{-1} indicate the aldehyde functional group.
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ = 315.1) .

Q. What physicochemical properties are most relevant for experimental handling?

  • Methodological Answer : Key properties include:
PropertyValue/DescriptionRelevance
SolubilityDMSO, DCM (high); Water (low)Solvent selection for assays
StabilitySensitive to light and humidityStorage at -20°C under inert gas
LogP~2.8 (calculated)Membrane permeability studies
These properties guide formulation for biological testing and storage protocols .

Advanced Research Questions

Q. How does this compound selectively inhibit monoamine oxidase B (MAO-B), and what experimental models validate its mechanism?

  • Methodological Answer :
  • Mechanism : The carboxamide derivative acts as a competitive MAO-B inhibitor, binding to the flavin adenine dinucleotide (FAD) cofactor pocket. Structural analogs show IC50_{50} values of 29–56 nM for MAO-B vs. >50 µM for MAO-A .
  • Validation :
  • Enzymatic assays : Recombinant MAO-B incubated with substrate (e.g., benzylamine) and inhibitor; fluorescence/quenching measures activity.
  • Rodent models : Contextual fear conditioning tests demonstrate improved memory retention at 10 mg/kg doses .

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?

  • Methodological Answer :
  • Pyrazole modifications : Electron-withdrawing groups (e.g., -CF3_3) enhance MAO-B affinity. Methyl substitution at N1 prevents metabolic oxidation.
  • Thiophene substitutions : Carboxamide derivatives improve solubility and bioavailability vs. aldehydes.
  • Data example :
AnalogMAO-B IC50_{50} (nM)Selectivity (MAO-B/MAO-A)
Parent aldehyde561,724
Carboxamide derivative293,448
SAR studies use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. How can researchers assess in vivo efficacy and pharmacokinetics (PK) of this compound?

  • Methodological Answer :
  • PK profiling :
  • Rodents : Intravenous/oral administration (e.g., 5 mg/kg) with plasma sampling over 24h. LC-MS/MS quantifies compound levels (t1/2_{1/2} = 4–6 h in mice).
  • Tissue distribution : Brain-to-plasma ratio >0.5 confirms blood-brain barrier penetration .
  • Behavioral models : Morris water maze or fear conditioning tests correlate PK data with cognitive improvement.

Q. What computational methods are used to predict off-target interactions or toxicity?

  • Methodological Answer :
  • Docking simulations : SwissDock or Glide assess binding to cytochrome P450 isoforms (e.g., CYP3A4).
  • Toxicity prediction : QSAR models (e.g., ProTox-II) estimate hepatotoxicity risk. For this compound, low predicted cytotoxicity (LD50_{50} > 500 mg/kg) supports further development .

Q. How can high-throughput screening (HTS) identify novel biological targets for this compound?

  • Methodological Answer :
  • Assay design : Use a CRE-luciferase reporter system (e.g., SK-N-MC cells) with forskolin co-treatment to screen for transcriptional activation.
  • Hit validation : Secondary assays (e.g., MAO-B enzymatic inhibition) confirm target engagement. HTS identified MAO-B as a primary target with <5% hit rate in a 10,000-compound library .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

  • Methodological Answer :
  • Degradation pathways : Aldehyde oxidation to carboxylic acid in serum (t1/2_{1/2} = 2h at 37°C).
  • Mitigation strategies : Prodrug approaches (e.g., acetal-protected aldehydes) or formulation with cyclodextrins to enhance stability .

Q. How do existing patents inform prior art and freedom-to-operate analyses?

  • Methodological Answer :
  • Patent mining : Use Espacenet or Derwent Innovation to search pyrazole-thiophene derivatives. Key patents (e.g., WO2018/177970) cover pesticidal uses, leaving therapeutic applications open.
  • Claim analysis : Focus on novel claims (e.g., MAO-B inhibition) to avoid infringement .

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